4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde
Description
4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a 4-iodobenzyl ether group at the 4-position and a methoxy group at the 3-position of the aromatic ring. Its molecular formula is C₁₅H₁₃IO₃, with a molecular weight of 400.17 g/mol.
Properties
IUPAC Name |
4-[(4-iodophenyl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEWYFURIHMQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 4-iodobenzyl alcohol with 3-methoxybenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution .
Scientific Research Applications
4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The iodobenzyl group can facilitate binding to certain proteins or enzymes, while the methoxy and aldehyde groups can participate in various chemical reactions within biological systems. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural analogs and their distinguishing features:
Impact of Halogen Substituents
- Iodine vs. Chlorine/Fluorine : The iodine atom in the target compound increases its molecular weight by ~127–132 g/mol compared to chloro or fluoro analogs (e.g., 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde, 416.64 g/mol vs. 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, 268.26 g/mol ). Iodine’s polarizability also enhances halogen bonding, which can influence crystal packing and solubility .
- Bromine : In 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde, bromine’s reactivity makes it a key intermediate for cross-coupling reactions or further alkylation .
Functional Group Modifications
Physicochemical Properties
- Crystallography : The crystal structure of 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde reveals bond angles (e.g., C4–O2–C8 = 117.4°) and torsional parameters critical for understanding molecular conformation .
Biological Activity
4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde, also known by its chemical formula C16H15IO3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxy group and an iodobenzyl moiety, which contribute to its chemical reactivity and biological interactions. The presence of the iodine atom is particularly significant due to its influence on the compound's lipophilicity and ability to interact with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C16H15IO3 |
| Molecular Weight | 364.19 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. For instance, research has shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colorectal cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
- Case Study : A study published in Cancer Letters demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM. The study attributed this effect to the compound's ability to induce oxidative stress within the cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
- Case Study : In a study assessing various derivatives for antimicrobial efficacy, this compound was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research indicates that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Mechanism : The iodobenzyl group is hypothesized to enhance binding affinity to target enzymes, thereby inhibiting their activity. This has been particularly noted in studies focusing on enzymes involved in lipid metabolism .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methoxy or iodobenzyl groups may enhance potency or selectivity for specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Additional halogen substitution | Increased lipophilicity |
| Alteration of methoxy group | Varies potency against cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
